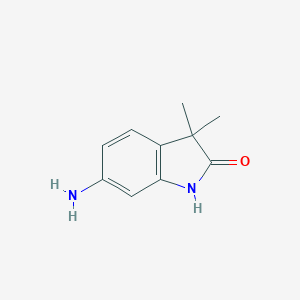
(S)-2-Amino-2-(2-methoxyphenyl)acetic acid
Vue d'ensemble
Description
“(S)-2-Amino-2-(2-methoxyphenyl)acetic acid” is a compound that contains an amino group (-NH2) and a methoxyphenyl group (a phenyl ring with a methoxy group attached) on a two-carbon backbone ending in a carboxylic acid group (-COOH). The “(S)” indicates the stereochemistry of the molecule, meaning it has a specific three-dimensional arrangement of the atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable 2-methoxyphenyl compound with a compound containing an amino group and a carboxylic acid group. The exact method would depend on the specific reactants used and could involve several steps .Molecular Structure Analysis
The molecular structure of this compound would include a two-carbon backbone with a carboxylic acid group at one end, an amino group at the second carbon, and a 2-methoxyphenyl group also attached to the second carbon .Chemical Reactions Analysis
As an amino acid derivative, this compound could participate in reactions typical of amino acids, such as forming peptides via amide bond formation. The phenyl ring could undergo electrophilic aromatic substitution reactions, and the methoxy group could be converted to other functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. It would likely be a solid at room temperature, and its solubility would depend on the pH of the solution due to the presence of the amino and carboxylic acid groups .Applications De Recherche Scientifique
Metabolism Studies
- The compound has been identified as a metabolite in the in vivo metabolism studies of psychoactive substances in rats. Such studies help in understanding the metabolic pathways and transformations of various compounds in biological systems (Kanamori et al., 2002).
Synthesis of Amino Acids
- It has been used in the synthesis of L-2-Amino-5-arylpentanoic acids, which are constituent amino acids in certain toxins. This demonstrates its utility in the synthesis of complex biological molecules (Shimohigashi et al., 1976).
Cross-Linking in Bioconjugation
- The compound has been utilized in the synthesis of heterobifunctional cross-linking reagents. These reagents are significant in the field of bioconjugate chemistry, especially for coupling peptides to liposomes in immunization strategies (Frisch et al., 1996).
Acylation Reactions
- It has been used in acylation reactions to produce new amides and 1-acylpyrazole. This application is significant in synthetic organic chemistry for the production of various organic compounds (Arutjunyan et al., 2013).
Antimycobacterial Agents
- Novel phenoxyacetic acid derivatives synthesized using this compound have shown significant activity against Mycobacterium tuberculosis, highlighting its potential in developing antimicrobial agents (Ali & Shaharyar, 2007).
Crystallographic Studies
- It has been studied for its molecular structure and crystallography, providing insights into molecular interactions and structural biology (Okabe et al., 1995).
Chiral Auxiliary Compound
- The compound has been researched as a chiral auxiliary, showing potential in chiral derivatizing agents for amines and alcohols, which is crucial in stereochemical analysis in organic chemistry (Majewska, 2019).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S)-2-amino-2-(2-methoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-13-7-5-3-2-4-6(7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSACLYOIBPCJU-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40908652 | |
| Record name | Amino(2-methoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40908652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-2-(2-methoxyphenyl)acetic acid | |
CAS RN |
103889-86-7 | |
| Record name | Amino(2-methoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40908652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(3aR,9bS)-4-(4-carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B110990.png)




